N-Benzyl-2,2-dimethylpropanimidamide
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Overview
Description
N-Benzyl-2,2-dimethylpropanimidamide is an organic compound with the molecular formula C12H18N2 It is known for its unique chemical structure, which includes a benzyl group attached to a 2,2-dimethylpropanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2,2-dimethylpropanimidamide typically involves the reaction of benzylamine with 2,2-dimethylpropanimidoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2,2-dimethylpropanimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group or the imidamide moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amides, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Benzyl-2,2-dimethylpropanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-Benzyl-2,2-dimethylpropanimidamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The benzyl group and the imidamide moiety can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2,2-dimethylpropanamide
- N-Benzyl-2,2-dimethylpropanamine
- N-Benzyl-2,2-dimethylpropanoic acid
Uniqueness
N-Benzyl-2,2-dimethylpropanimidamide is unique due to its imidamide functional group, which imparts distinct reactivity and properties compared to similar compounds. The presence of the benzyl group also enhances its chemical versatility, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1205-86-3 |
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Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
N'-benzyl-2,2-dimethylpropanimidamide |
InChI |
InChI=1S/C12H18N2/c1-12(2,3)11(13)14-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,13,14) |
InChI Key |
WMLOLDPQBHKVBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=NCC1=CC=CC=C1)N |
Origin of Product |
United States |
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